molecular formula C10H9BrO B1339005 8-bromo-3,4-dihydro-2H-naphthalen-1-one CAS No. 651735-60-3

8-bromo-3,4-dihydro-2H-naphthalen-1-one

Cat. No. B1339005
M. Wt: 225.08 g/mol
InChI Key: DIYWCGZFCFYCIE-UHFFFAOYSA-N
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Description

8-bromo-3,4-dihydro-2H-naphthalen-1-one is a brominated naphthalene derivative, which is a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications in various fields such as materials science and supramolecular chemistry. The presence of the bromine atom on the naphthalene ring can significantly alter the chemical reactivity and physical properties of the molecule, making it a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of brominated naphthalene derivatives can be achieved through various methods. One approach involves the bromination of naphthalenetetracarboxylic dianhydride using a brominating reagent such as 5,5-dimethyl-1,3-dibromohydantoin (DBH) in concentrated H2SO4, which allows for the preparation of mono-, di-, and tetrabrominated products under mild conditions . Another method includes the synthesis of naphthalene-1,8-diylbis(diphenylmethylium) from 1,8-dibromonaphthalene, which can be used as an oxidant for oxidative coupling reactions . Additionally, the selective synthesis of bromo-substituted naphthalene dianhydride derivatives has been reported, where the reaction conditions can be optimized to obtain specific brominated products .

Molecular Structure Analysis

The molecular structure of brominated naphthalene derivatives can be influenced by the position and number of bromine substituents. For instance, 1,8-di(bromomethyl)naphthalene exhibits a conformation with twofold symmetry about the central bond, with the bromine atoms located above and below the plane of the ring, indicating some degree of strain relief through bond bending and skeletal distortion . The structure of 8-bromonaphthalen-1-amine shows less strain between the 1 and 8 substituents and features intra- and intermolecular hydrogen bonding .

Chemical Reactions Analysis

Brominated naphthalene derivatives can undergo various chemical reactions due to the presence of the reactive bromine atom. For example, the reaction of a PPh2- and BMes2-functionalized 1,8-naphthalene with halogen molecules leads to the insertion of an oxygen atom between the P and B atoms . The oxidative coupling of N,N-dialkylanilines using naphthalene-1,8-diylbis(diphenylmethylium) results in the formation of benzidines . Furthermore, the thermal decomposition of 1,8-di(phosphinyl)naphthalene leads to intramolecular dehydrogenative P-P coupling .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated naphthalene derivatives are influenced by their molecular structure. The planarity of the naphthalene core and the nature of the substituents can affect the compound's stability and reactivity. For example, the highly congested PPh2- and BMes2-functionalized 1,8-naphthalene is thermally and photochemically stable and exhibits fluxional behavior in solution . The crystal structure of 1,8-bis(dimethylamino)naphthalene hydrobromide dihydrate reveals peri interactions and hydrogen bonding channels, which are important for understanding the compound's solid-state properties .

Scientific Research Applications

Synthesis and Structural Analysis

8-Bromo-3,4-dihydro-2H-naphthalen-1-one serves as a precursor in the synthesis of core-substituted naphthalene diimides, which are utilized in materials and supramolecular chemistry due to their unique electronic and optical properties. The selective synthesis of bromo-substituted naphthalene dianhydride derivatives is crucial for generating naphthalene diimides with desired functionalities. Optimization of reaction conditions, including the use of NaBr and oleum, has been studied to achieve high yields of these derivatives, highlighting the compound's importance in developing advanced materials (Z. Ping, 2012).

Safety And Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3). It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound. In case of skin contact, wash with plenty of water. If inhaled, remove the person to fresh air and keep comfortable for breathing .

properties

IUPAC Name

8-bromo-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYWCGZFCFYCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463027
Record name 8-bromo-3,4-dihydro-2H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-3,4-dihydro-2H-naphthalen-1-one

CAS RN

651735-60-3
Record name 8-bromo-3,4-dihydro-2H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 651735-60-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 56.0 g (250 mmol) of 8-bromo-1,2,3,4-tetrahydronaphthalen-1-ol in 3500 ml of dichloromethane 265 g (1.23 mol) of PCC was added. The resulting mixture was stirred at room temperature for 5 h, then passed through a silica gel pad (500 ml), and evaporated to dryness. Yield 47.6 g (88%) of a colorless solid. Anal. Calc for C10H9BrO: C, 53.36; H, 4.03. Found: C, 53.44; H, 4.19. 1H NMR (CDCl3): δ 7.53 (m, 1H, 7-H); 7.18-7.22 (m, 2H, 5,6-H); 2.95 (t, J=6.1 Hz, 2H, 4,4′-H); 2.67 (t, J=6.6 Hz, 2H, 2,2′-H); 2.08 (qv, J=6.1 Hz, J=6.6 Hz, 2H, 3,3′-H).
Quantity
56 g
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Reaction Step One
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3500 mL
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reactant
Reaction Step One
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